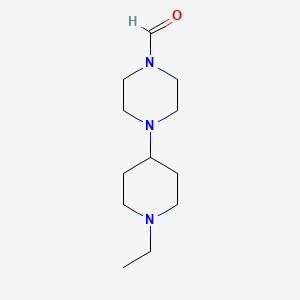
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde (EPAC) is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown potential as a therapeutic agent in various medical conditions.
作用機序
The mechanism of action of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been shown to modulate the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is its potential as a therapeutic agent for various medical conditions. It is also relatively easy to synthesize and has good stability. However, one of the limitations of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is its toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde. One area of research is the development of more potent and selective 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde derivatives. Another area of research is the investigation of the potential therapeutic applications of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new methods for the synthesis of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde and its derivatives is an important area of research.
Conclusion:
In conclusion, 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde is a piperazine derivative that has shown potential as a therapeutic agent in various medical conditions. It has been extensively studied for its antitumor, antiviral, and antifungal activities. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. While there are limitations to its use in certain experiments, there are several future directions for research on 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde that hold promise for the development of new therapeutic agents.
合成法
The synthesis of 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde involves the reaction of piperazine with ethyl chloroformate, followed by the reaction with 4-piperidinone. The resulting product is then treated with sodium borohydride to yield 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde. The purity of the compound is then confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antifungal activities. 4-(1-ethyl-4-piperidinyl)-1-piperazinecarbaldehyde has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(1-ethylpiperidin-4-yl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-2-13-5-3-12(4-6-13)15-9-7-14(11-16)8-10-15/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZRSRZJQVWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5464743 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

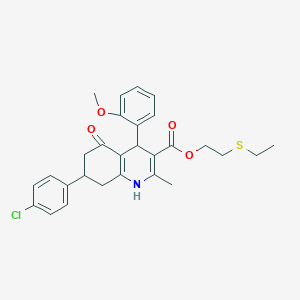
![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5236699.png)
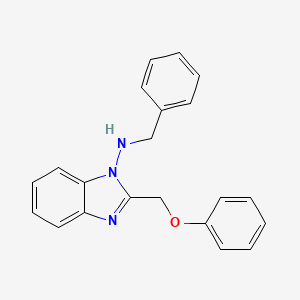

![3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
![3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)
![10-(aminomethylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5236732.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]-beta-alanine](/img/structure/B5236736.png)
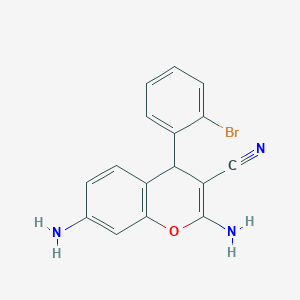
![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5236750.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-3-piperidinyl}methanol](/img/structure/B5236757.png)
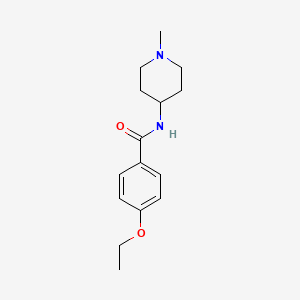
![N-[(3,4-dimethoxyphenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5236777.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5236783.png)